4-(5-Carboxy-2-oxopentyl)-8-[2-oxo-2-[4-(5-phenylpentoxy)phenyl]ethyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound 13e, identified by the PubMed ID 31811124, is a synthetic organic compound. It is an antagonist of cysteinyl leukotriene G protein-coupled receptors CysLT1 and CysLT2, with approximately 1800-fold selectivity for CysLT1 compared to CysLT2 in vitro
Chemical Reactions Analysis
Compound 13e undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Compound 13e has been extensively studied for its scientific research applications. It is primarily used in pharmacology and medicinal chemistry as an antagonist of cysteinyl leukotriene receptors. This compound has shown potential in the treatment of inflammatory diseases, such as asthma and allergic rhinitis, by blocking the action of cysteinyl leukotrienes . Additionally, compound 13e has been investigated for its potential anticancer activity, particularly in the inhibition of cancer cell growth .
Mechanism of Action
The mechanism of action of compound 13e involves its interaction with cysteinyl leukotriene receptors. By binding to these receptors, compound 13e inhibits the action of cysteinyl leukotrienes, which are inflammatory mediators involved in various physiological processes. This inhibition leads to a reduction in inflammation and other related symptoms .
Comparison with Similar Compounds
Compound 13e is unique in its high selectivity for cysteinyl leukotriene receptor CysLT1 compared to CysLT2. Similar compounds include other cysteinyl leukotriene receptor antagonists, such as montelukast and zafirlukast. compound 13e’s selectivity and potency make it a valuable tool for studying the specific roles of CysLT1 and CysLT2 receptors in various physiological and pathological processes .
Properties
Molecular Formula |
C34H37NO8 |
---|---|
Molecular Weight |
587.7 g/mol |
IUPAC Name |
4-(5-carboxy-2-oxopentyl)-8-[2-oxo-2-[4-(5-phenylpentoxy)phenyl]ethyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid |
InChI |
InChI=1S/C34H37NO8/c36-27(13-8-15-32(38)39)22-35-23-31(34(40)41)43-33-26(12-7-14-29(33)35)21-30(37)25-16-18-28(19-17-25)42-20-6-2-5-11-24-9-3-1-4-10-24/h1,3-4,7,9-10,12,14,16-19,31H,2,5-6,8,11,13,15,20-23H2,(H,38,39)(H,40,41) |
InChI Key |
MUBSBSWICVQHHN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=C(C=CC=C2N1CC(=O)CCCC(=O)O)CC(=O)C3=CC=C(C=C3)OCCCCCC4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.